L-Cysteine-3-13C
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Overview
Description
L-Cysteine-3-13C is a stable isotope-labeled form of L-Cysteine, where the carbon at the third position is replaced with the carbon-13 isotope. L-Cysteine is a conditionally essential amino acid that serves as a precursor for biologically active molecules such as hydrogen sulfide, glutathione, and taurine . The labeling with carbon-13 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine-3-13C typically involves the incorporation of carbon-13 into the L-Cysteine molecule. One common method is the chemical synthesis starting from carbon-13 labeled precursors. The process involves several steps, including the protection of functional groups, introduction of the carbon-13 isotope, and subsequent deprotection to yield the labeled compound .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 into the amino acid during their metabolic processes. The fermentation method is advantageous due to its scalability and environmental friendliness compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine-3-13C undergoes various chemical reactions, including:
Oxidation: L-Cysteine can be oxidized to form cystine, a dimeric amino acid linked by a disulfide bond.
Reduction: Cystine can be reduced back to L-Cysteine under reducing conditions.
Substitution: The thiol group in L-Cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize L-Cysteine to cystine.
Substitution: Alkyl halides can react with the thiol group of L-Cysteine to form thioethers.
Major Products
Oxidation: Cystine
Reduction: L-Cysteine
Substitution: Thioethers
Scientific Research Applications
L-Cysteine-3-13C has a wide range of applications in scientific research:
Metabolic Studies: Used as a tracer to study metabolic pathways and fluxes in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 label allows for detailed structural and dynamic studies of proteins and other biomolecules.
Drug Development: Employed in the development and testing of pharmaceuticals to understand their metabolic fate and pharmacokinetics.
Environmental Studies: Utilized in tracing the fate of sulfur-containing compounds in environmental systems.
Mechanism of Action
L-Cysteine-3-13C exerts its effects primarily through its role as a precursor for various biologically active molecules. It participates in the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress . The thiol group in L-Cysteine is also involved in redox reactions and the formation of disulfide bonds, which are essential for protein structure and function .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: The unlabeled form of L-Cysteine, which serves similar biological functions but lacks the carbon-13 label.
L-Cystine: The oxidized dimeric form of L-Cysteine, linked by a disulfide bond.
L-Cysteine-13C3,15N: Another isotope-labeled form of L-Cysteine, where multiple carbon and nitrogen atoms are labeled.
Uniqueness
L-Cysteine-3-13C is unique due to its specific labeling at the third carbon position with carbon-13. This specific labeling allows for precise tracking and analysis in metabolic studies and NMR spectroscopy, providing detailed insights into the behavior and fate of the compound in biological systems .
Properties
Molecular Formula |
C3H7NO2S |
---|---|
Molecular Weight |
122.15 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfanyl(313C)propanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1 |
InChI Key |
XUJNEKJLAYXESH-IJGDANSWSA-N |
Isomeric SMILES |
[13CH2]([C@@H](C(=O)O)N)S |
Canonical SMILES |
C(C(C(=O)O)N)S |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.